



# Application Notes and Protocols for Establishing a Brigimadlin-Treated Xenograft Mouse Model

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Compound of Interest		
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### Introduction

Brigimadlin (BI 907828) is a potent, orally administered antagonist of the Mouse Double Minute 2 (MDM2)-p53 interaction.[1][2] In many cancers with wild-type tumor protein 53 (TP53), the tumor suppressor function of p53 is inhibited by overexpression of its negative regulator, MDM2.[2][3] Brigimadlin is designed to block this interaction, thereby restoring p53 activity, which can lead to cell cycle arrest and apoptosis in tumor cells.[1][3][4][5][6] Preclinical studies utilizing xenograft mouse models are crucial for evaluating the in vivo efficacy and pharmacodynamics of novel therapeutic agents like Brigimadlin.

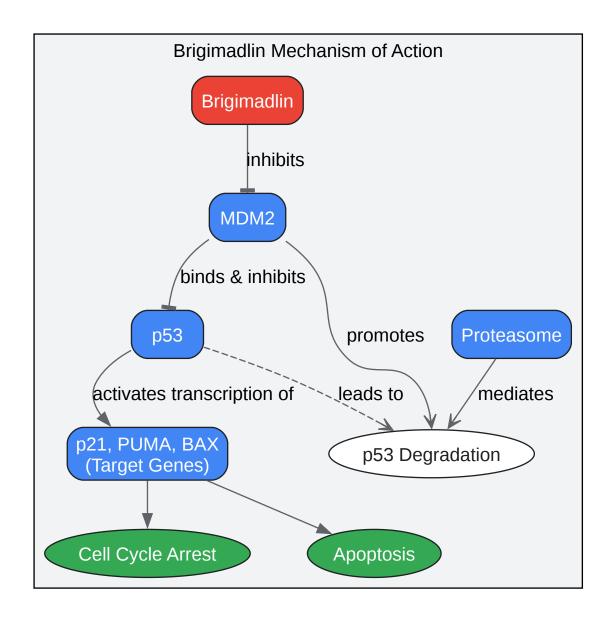
These application notes provide a comprehensive, step-by-step guide to establishing and utilizing a **Brigimadlin**-treated xenograft mouse model. The protocols detailed below cover cell line-derived (CDX) and patient-derived (PDX) models, drug administration, and endpoint analyses.

# **Brigimadlin's Mechanism of Action**

**Brigimadlin** disrupts the binding of MDM2 to p53, preventing the ubiquitination and subsequent proteasomal degradation of p53.[2] This stabilization of p53 allows it to accumulate in the nucleus, where it can act as a transcription factor to induce the expression of target



genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[3][7] This targeted reactivation of the p53 pathway is a promising therapeutic strategy for tumors that retain wild-type TP53 and exhibit MDM2 amplification.[2][3][5][7]



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**Brigimadlin**'s inhibition of MDM2 restores p53-mediated tumor suppression.

# **Experimental Protocols**

### Part 1: Establishment of the Xenograft Model

### Methodological & Application





Researchers can choose between a Cell Line-Derived Xenograft (CDX) model, which offers high reproducibility, or a Patient-Derived Xenograft (PDX) model, which better recapitulates the heterogeneity of human tumors.[4][8]

- 1.1. Animal Model Selection Immunodeficient mouse strains are required to prevent graft rejection.[1] Commonly used strains include:
- · Athymic Nude Mice: Lack T-cells.
- SCID (Severe Combined Immunodeficiency) Mice: Lack functional T and B cells.
- NOD/SCID (Non-obese Diabetic/SCID) Mice: SCID mice with additional defects in innate immunity.
- NSG (NOD scid gamma) Mice: Highly immunodeficient, lacking mature T, B, and NK cells, making them robust hosts for human cells.[9]
- 1.2. Protocol for Cell Line-Derived Xenograft (CDX) Model This model is suitable for initial efficacy testing due to its rapid and consistent tumor growth.[8]
- Cell Culture: Culture human cancer cell lines with known TP53 wild-type status and ideally MDM2 amplification (e.g., SJSA-1 osteosarcoma) in their recommended media until they are in the logarithmic growth phase.
- Cell Preparation:
  - Harvest cells using trypsin and wash twice with sterile, serum-free media or phosphatebuffered saline (PBS).
  - Perform a cell count using a hemocytometer and assess viability via Trypan Blue exclusion. Viability should be >90%.
  - Resuspend cells in a 1:1 mixture of serum-free media/PBS and Matrigel® Basement
    Membrane Matrix to a final concentration of 1 x 10<sup>7</sup> to 2 x 10<sup>7</sup> cells/mL. Matrigel can improve tumor take rates.
- Implantation:



- o Anesthetize 6-8 week old female immunodeficient mice.
- Inject 100-200 μL of the cell suspension (containing 1-2 million cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[10]
- Monitor the mice until they have recovered from anesthesia.
- Tumors typically become palpable within 1-3 weeks.[11][12]
- 1.3. Protocol for Patient-Derived Xenograft (PDX) Model PDX models preserve the original tumor's characteristics and are valuable for translational research.[1][13]
- Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under IRB-approved protocols. Transport the tissue to the lab on ice in a sterile collection medium.
- Tissue Processing:
  - In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS.
  - Remove any necrotic or non-tumor tissue.
  - Mince the tumor into small fragments (2-3 mm³).[3]
- Implantation:
  - Anesthetize immunodeficient mice (NSG mice are often preferred for higher engraftment rates).[9]
  - Make a small incision on the flank and create a subcutaneous pocket.
  - Implant one to two tumor fragments into the pocket.[3]
  - Close the incision with surgical clips or sutures.
  - Monitor the mice for tumor growth, which may take 4-10 weeks or longer.
  - Once tumors reach approximately 1,500 mm<sup>3</sup>, they can be passaged to subsequent generations of mice for cohort expansion.[14]



### **Part 2: Brigimadlin Treatment**

- 2.1. Drug Preparation and Administration
- Vehicle: **Brigimadlin** for oral administration is typically formulated in 0.5% Natrosol (hydroxyethyl cellulose) in water.[5]
- Preparation: Prepare a suspension of Brigimadlin at the desired concentration. Ensure the suspension is homogenous by vortexing before each administration.
- Administration: Administer the Brigimadlin suspension or vehicle control to mice via oral gavage.
  - Weigh each mouse to calculate the precise dosing volume. A typical administration volume is 10 mL/kg of body weight.[5][15]
  - Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal injury.
    [16][17]
  - Gently restrain the mouse and insert the gavage needle along the roof of the mouth and down the esophagus.[16] Do not force the needle.[17][18]
  - Dispense the solution slowly.[17]
  - Return the mouse to its cage and monitor for any signs of distress.
- 2.2. Dosing and Scheduling Preclinical studies have shown **Brigimadlin** to be effective with intermittent dosing schedules, which may help mitigate on-target toxicities like thrombocytopenia and neutropenia.[4][5][6][7]
- Randomization: Once tumors reach a mean volume of approximately 150 mm³, randomize the mice into treatment and control groups.[5]
- Dosage: Effective doses in xenograft models have ranged from 0.25 mg/kg to 10 mg/kg.[5]
  Common dosing schedules include single doses once per week (QW).[5]
- Treatment Duration: Treatment can continue for 2-5 weeks or as defined by the study endpoints.[7]



Parameter	Recommendation	Source
Vehicle	0.5% Natrosol in water	[5]
Administration Route	Oral Gavage	[5]
Application Volume	10 mL/kg	[5]
Starting Tumor Volume	~150 mm³	[5]
Dosage Range	0.25 - 10 mg/kg	[5]
Example Dosing Schedule	Single dose, once per week (QW)	[5]
Example Treatment Duration	2-5 weeks	[7]

### **Part 3: Monitoring and Endpoint Analysis**

- 3.1. Tumor Volume Measurement
- Method: Measure tumors 2-3 times weekly using digital calipers.[9]
- Procedure: Measure the length (longest dimension) and width (dimension perpendicular to length).[2]
- Calculation: Calculate tumor volume using the modified ellipsoid formula: Volume = (Length x Width<sup>2</sup>) / 2.[2]
- Ethical Endpoint: Euthanize mice if tumors exceed a predetermined size (e.g., 2,000 mm³) or if they show signs of ulceration or distress, in accordance with IACUC protocols.
- 3.2. Tissue Collection and Processing At the end of the study, euthanize mice and collect tumors and other relevant tissues.
- Excise the tumor and measure its final weight.
- Divide the tumor for different analyses:
  - Snap-freeze a portion in liquid nitrogen for Western blot analysis. Store at -80°C.



Fix a portion in 10% neutral buffered formalin for 24 hours for immunohistochemistry
 (IHC).[14] After fixation, transfer to 70% ethanol and process for paraffin embedding.



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#### Workflow for a **Brigimadlin**-treated xenograft study.

- 3.3. Western Blot Protocol for Tumor Lysates This protocol is for detecting changes in protein expression levels of p53, MDM2, and downstream targets like p21.
- Protein Extraction:
  - Homogenize snap-frozen tumor tissue in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[19]
  - Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[20]
  - Collect the supernatant and determine the protein concentration using a BCA assay.
- Sample Preparation:
  - Denature 20-40 μg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.[20]
- Gel Electrophoresis:
  - Load samples onto an SDS-PAGE gel and separate proteins by size.
- · Protein Transfer:
  - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.



#### · Immunoblotting:

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[20]
- Incubate the membrane with primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21)
  overnight at 4°C.
- Wash the membrane three times with TBST.[20]
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash three times with TBST.[20]
- Detection:
  - Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]
- 3.4. Immunohistochemistry (IHC) Protocol for FFPE Tissues This protocol is for visualizing the localization and expression of proteins like p53 and MDM2 within the tumor microenvironment.
- · Deparaffinization and Rehydration:
  - Deparaffinize 5 µm thick tissue sections in xylene.[21]
  - Rehydrate through a graded series of ethanol (100%, 95%, 70%) to water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) by boiling slides in a citrate buffer (10 mM, pH 6.0) for 10-20 minutes.[21][22]
- Staining:
  - Block endogenous peroxidase activity with 3% hydrogen peroxide.



- Block non-specific binding with a blocking serum (e.g., normal goat serum) for 20-30 minutes.
- Incubate with primary antibodies (e.g., anti-p53, anti-MDM2) overnight at 4°C in a humidified chamber.[21][22]
- Wash with PBS.
- Incubate with a biotinylated secondary antibody for 30 minutes.
- Wash with PBS.
- Incubate with an avidin-biotin-enzyme complex (e.g., Vectastain ABC kit) for 30 minutes.
- · Visualization and Counterstaining:
  - Develop the signal using a DAB substrate, which produces a brown precipitate.
  - Counterstain with hematoxylin to visualize cell nuclei.
  - Dehydrate the slides, clear in xylene, and mount with a coverslip.
- Analysis:
  - Examine the slides under a light microscope. A qualified pathologist should interpret the staining intensity and distribution.

### **Data Presentation**

Quantitative data from the study should be summarized for clear interpretation and comparison between treatment groups.

Table 1: Tumor Growth Inhibition



Treatment Group	N	Mean Tumor Volume at Day 0 (mm³) ± SEM	Mean Tumor Volume at Endpoint (mm³) ± SEM	Percent Tumor Growth Inhibition (%TGI)	P-value vs. Vehicle
Vehicle (0.5% Natrosol)	10	152.5 ± 10.1	1850.3 ± 150.2	-	-
Brigimadlin (1.5 mg/kg, QW)	10	155.1 ± 11.5	450.7 ± 55.8	75.6%	<0.001
Brigimadlin (2.0 mg/kg, QW)	10	153.8 ± 9.8	210.2 ± 30.1	88.6%	<0.0001

%TGI is calculated as (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%

Table 2: Endpoint Tumor Weights

Treatment Group	N	Mean Final Tumor Weight (g) ± SEM	P-value vs. Vehicle
Vehicle (0.5% Natrosol)	10	1.95 ± 0.21	-
Brigimadlin (1.5 mg/kg, QW)	10	0.48 ± 0.06	<0.001
Brigimadlin (2.0 mg/kg, QW)	10	0.22 ± 0.04	<0.0001

These detailed protocols and data presentation formats provide a robust framework for conducting preclinical evaluations of **Brigimadlin** in xenograft mouse models, enabling



researchers to generate reliable and reproducible data for advancing cancer drug development.

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